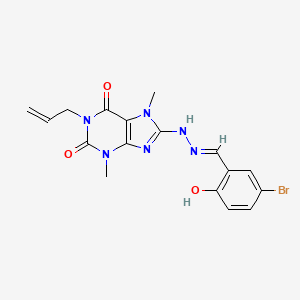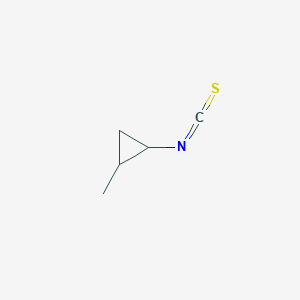
1-Isothiocyanato-2-methylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isothiocyanato-2-methylcyclopropane is an organic compound with the molecular formula C5H7NS It is characterized by a cyclopropane ring substituted with an isothiocyanate group and a methyl group
準備方法
The synthesis of 1-isothiocyanato-2-methylcyclopropane typically involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then desulfurized to yield the isothiocyanate product. A common method involves the use of cyanuric acid as the desulfurylation reagent under aqueous conditions . This process is advantageous due to its simplicity and suitability for scale-up.
化学反応の分析
1-Isothiocyanato-2-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas and other derivatives.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of larger ring systems or linear compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
1-Isothiocyanato-2-methylcyclopropane has several applications in scientific research:
Biology and Medicine: . This compound may be explored for similar bioactivities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The biological effects of 1-isothiocyanato-2-methylcyclopropane are likely mediated through multiple mechanisms, including:
Induction of Cytoprotective Proteins: Through the Keap1/Nrf2/ARE pathway, which enhances the expression of antioxidant proteins.
Inhibition of Proinflammatory Responses: Via the NFκB pathway, reducing inflammation.
Induction of Apoptosis and Cell Cycle Arrest: Affecting cancer cell proliferation and survival.
These pathways highlight the compound’s potential in chemoprevention and therapeutic applications.
類似化合物との比較
1-Isothiocyanato-2-methylcyclopropane can be compared with other isothiocyanates such as:
- Phenyl Isothiocyanate
- Allyl Isothiocyanate
- Sulforaphane
These compounds share the isothiocyanate functional group but differ in their substituents and overall structure, leading to variations in their chemical reactivity and biological activities. For instance, sulforaphane is well-known for its potent anticancer properties, while allyl isothiocyanate is recognized for its antimicrobial effects .
特性
IUPAC Name |
1-isothiocyanato-2-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-2-5(4)6-3-7/h4-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXIFGCTJNAXRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
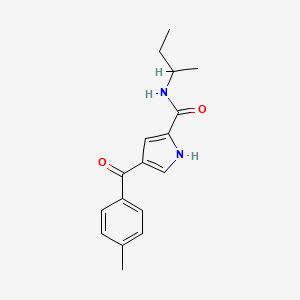
![1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride](/img/structure/B2902929.png)
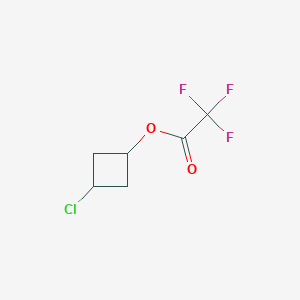
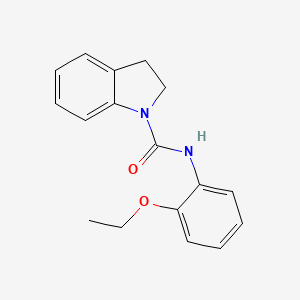
![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2902937.png)
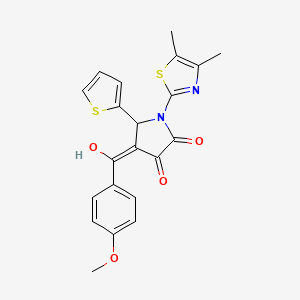
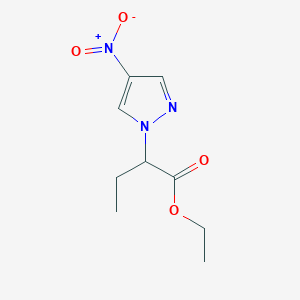
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2902942.png)
![1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B2902944.png)
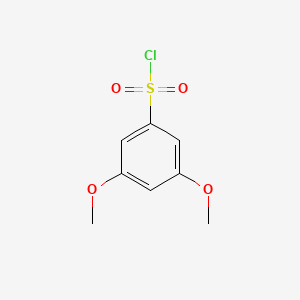
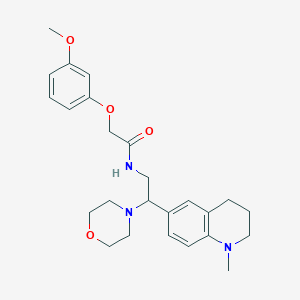

![ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2902950.png)
